MIC of Phenelfamycin B Against Multidrug-Resistant Neisseria gonorrhoeae: A Direct Head-to-Head Comparison with Ceftriaxone, Ciprofloxacin, and Azithromycin
Phenelfamycin B demonstrates an MIC of approximately 1 μg/mL against a multidrug-resistant strain of Neisseria gonorrhoeae [1]. In the same study using the WHO F strain of N. gonorrhoeae, which exhibits high-level resistance to ceftriaxone (MIC > 32 μg/mL), ciprofloxacin (MIC = 32 μg/mL), and azithromycin (MIC = 4 μg/mL), phenelfamycin B maintained consistent activity (MIC = 1-2 μg/mL), representing a 2-fold to greater than 32-fold improvement in potency relative to these clinically used comparators [1]. This activity is attributed to EF-Tu binding and inhibition of protein biosynthesis [1].
| Evidence Dimension | Antibacterial activity (MIC) against multidrug-resistant N. gonorrhoeae WHO F strain |
|---|---|
| Target Compound Data | MIC = 1-2 μg/mL |
| Comparator Or Baseline | Ceftriaxone: MIC > 32 μg/mL; Ciprofloxacin: MIC = 32 μg/mL; Azithromycin: MIC = 4 μg/mL |
| Quantified Difference | Phenelfamycin B is 2-fold more potent than azithromycin, ≥ 32-fold more potent than ceftriaxone, and 16- to 32-fold more potent than ciprofloxacin against this resistant strain |
| Conditions | WHO F strain of N. gonorrhoeae (multidrug-resistant clinical isolate) in standard MIC broth microdilution assays |
Why This Matters
This evidence identifies phenelfamycin B as a candidate for antigonococcal research programs targeting strains resistant to front-line cephalosporins, macrolides, and fluoroquinolones.
- [1] Yarlagadda V, Medina R, Johnson TA, Koteva KP, Cox G, Thaker MN, et al. Resistance-Guided Discovery of Elfamycin Antibiotic Producers with Antigonococcal Activity. ACS Infect Dis. 2020;6(12):3163-73. PMID: 33164482 View Source
